

Application Notes and Protocols for OP-3633 in Cell Culture Experiments

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Compound of Interest

Compound Name: OP-3633

Cat. No.: B11930016

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Introduction

OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1][2] It is a derivative of mifepristone with enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR).[3] These characteristics make **OP-3633** a valuable tool for investigating the role of GR signaling in various physiological and pathological processes, particularly in cancer biology. This document provides detailed application notes and protocols for the use of **OP-3633** in cell culture experiments.

Mechanism of Action

OP-3633 functions as a competitive antagonist of the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist (like dexamethasone), the GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4] In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. **OP-3633** competitively binds to the GR, preventing the conformational changes required for dissociation from HSPs and subsequent nuclear translocation and transcriptional activation.[5] This blockade of GR signaling can inhibit pro-survival pathways and potentiate the effects of chemotherapeutic agents in GR-positive cancer cells.[6]

Data Presentation

The following tables summarize the in vitro activity of **OP-3633** from published studies.

Receptor Target	Assay Type	Cell Line	Parameter	Value (nM)	Reference
Glucocorticoid Receptor (GR)	Transcriptional Reporter Assay	CHO-K1	IC50	16	[1]
Glucocorticoid Receptor (GR)	Not specified	Not specified	IC50	29	[2]
Progesterone Receptor (PR)	Agonist Assay	Not specified	EC50	>2500	[2]
Androgen Receptor (AR)	Antagonist Assay	LNCaP	IC50	1135	[1] [2]

Experimental Protocols

Preparation of OP-3633 Stock Solution

OP-3633 is typically soluble in dimethyl sulfoxide (DMSO).

- Reagent: **OP-3633** powder, Dimethyl sulfoxide (DMSO, cell culture grade).
- Procedure:
 - Prepare a 10 mM stock solution of **OP-3633** in DMSO. For example, for a compound with a molecular weight of 445.64 g/mol , dissolve 4.46 mg in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C or -80°C for long-term use.

Cell Culture and Handling

The human triple-negative breast cancer (TNBC) cell line HCC1806 is a relevant model for studying the effects of **OP-3633**, as it is GR-positive.

- Cell Line: HCC1806 (ATCC® CRL-2335™)
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells when they reach 80-90% confluency.

GR Transcriptional Reporter Assay

This assay measures the ability of **OP-3633** to inhibit GR-mediated gene transcription.

- Materials:
 - CHO-K1 or other suitable host cells.
 - A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
 - A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
 - Transfection reagent.
 - GR agonist (e.g., dexamethasone).
 - **OP-3633**.
 - Luciferase assay reagent.
- Protocol:

- Day 1: Cell Seeding and Transfection
 - Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
 - Co-transfect the cells with the GRE-reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Day 2: Compound Treatment
 - Remove the transfection medium and replace it with fresh culture medium.
 - Prepare serial dilutions of **OP-3633** in culture medium.
 - Pre-treat the cells with the different concentrations of **OP-3633** for 1 hour.
 - Add a fixed concentration of a GR agonist (e.g., 10 nM dexamethasone) to the wells. Include appropriate controls (vehicle control, agonist-only control).
 - Incubate for 18-24 hours.
- Day 3: Luciferase Assay
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
 - Normalize the GRE-reporter luciferase activity to the control luciferase activity.
 - Plot the normalized luciferase activity against the concentration of **OP-3633** to determine the IC₅₀ value.

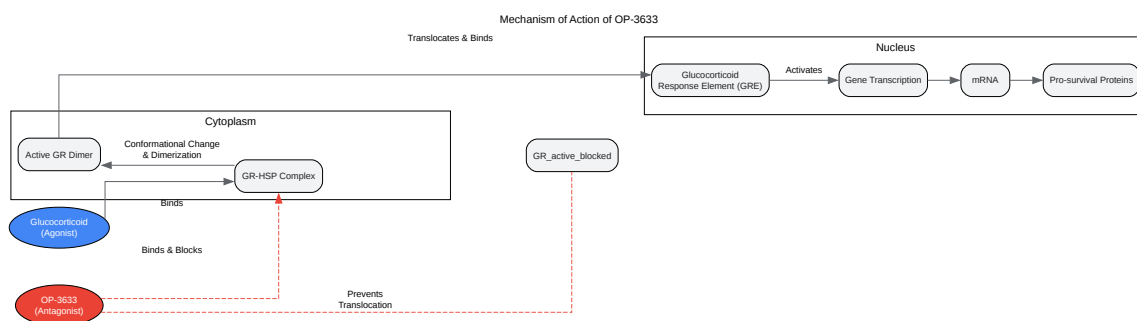
Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

This assay assesses the effect of **OP-3633** on the viability and proliferation of cancer cells.

- Materials:

- HCC1806 cells.
- **OP-3633**.
- Cell viability reagent (e.g., MTT, CellTiter-Glo®).
- Protocol:
 - Day 1: Cell Seeding
 - Seed HCC1806 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
 - Allow the cells to attach overnight.
 - Day 2: Compound Treatment
 - Prepare serial dilutions of **OP-3633** in culture medium.
 - Remove the old medium and add the medium containing the different concentrations of **OP-3633** to the wells. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate for the desired time period (e.g., 72 hours).
 - Day 5: Cell Viability Measurement
 - Measure cell viability using the chosen reagent according to the manufacturer's protocol. For MTT, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals. For CellTiter-Glo®, the reagent is added directly to the wells to measure ATP levels.
 - Read the absorbance or luminescence using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value, if applicable.

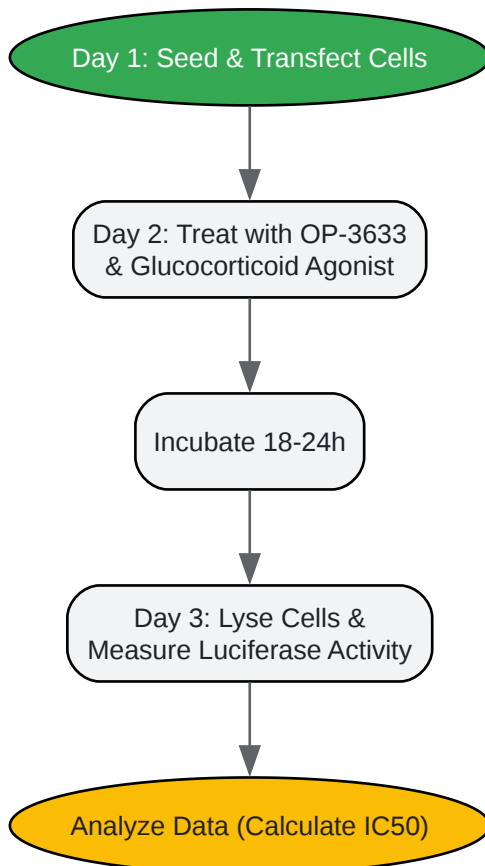
Visualizations



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Caption: Mechanism of **OP-3633** as a Glucocorticoid Receptor Antagonist.

Experimental Workflow: GR Transcriptional Reporter Assay



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Caption: Workflow for a Glucocorticoid Receptor Transcriptional Reporter Assay.

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